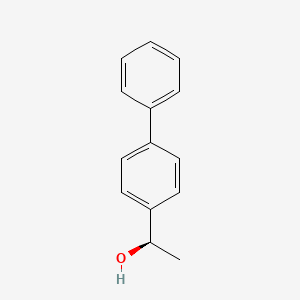

(1R)-1-(4-phenylphenyl)ethan-1-ol

Description

(1R)-1-(4-Phenylphenyl)ethan-1-ol is a chiral secondary alcohol characterized by a biphenyl group (4-phenylphenyl) attached to the stereogenic carbon of the ethanol backbone. The compound’s structure imparts unique physicochemical properties, including distinct solubility, stability, and biological activity profiles. These analogs often serve as intermediates in drug development, particularly for CNS agents, enzyme inhibitors, and antimicrobial compounds .

Properties

IUPAC Name |

(1R)-1-(4-phenylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOISDOCZKZYADO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-phenylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (4-phenylphenyl)acetone, using a chiral reducing agent to ensure the formation of the (1R) enantiomer. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a chiral catalyst.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(4-phenylphenyl)ethan-1-ol may involve the use of catalytic hydrogenation processes. This method utilizes hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) to reduce the ketone to the desired alcohol. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-phenylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (4-phenylphenyl)acetone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding hydrocarbon, biphenyl, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol (CH3OH).

Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine (C5H5N).

Major Products Formed

Oxidation: (4-phenylphenyl)acetone.

Reduction: Biphenyl.

Substitution: (1R)-1-(4-phenylphenyl)ethyl chloride.

Scientific Research Applications

(1R)-1-(4-phenylphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and studies involving protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-phenylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the biphenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Donating Groups (EDGs): Ethyl and ethoxy groups (e.g., in (1R)-1-(4-ethylphenyl)ethan-1-ol and (1R)-1-(4-ethoxyphenyl)ethan-1-ol) increase hydrophobicity, influencing solubility and membrane permeability .

- Biphenyl Systems: The 4-phenylphenyl group in the target compound likely introduces steric bulk and π-π stacking interactions, which may enhance stability or modulate receptor selectivity .

Research Findings and Data

Stereochemical Stability

Crystallographic Analysis

Thermodynamic vs. Kinetic Control

- Diastereomer stability in triazolopyrimidine derivatives (e.g., (1R*)-1-(hydroxymethyl)-7-methyl-1,5-diphenyl-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)ethan-1-ol) depends on reaction conditions, with kinetic control favoring axial substituents .

Biological Activity

(1R)-1-(4-phenylphenyl)ethan-1-ol, also known as (R)-1-(4-biphenyl)ethanol, is a chiral organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure, which is characterized by two phenyl rings connected by a single bond. The presence of a chiral center at the ethanolic carbon makes it optically active. The molecular formula is , and its structural representation can be summarized as follows:

The biological activity of (1R)-1-(4-phenylphenyl)ethan-1-ol is attributed to its ability to interact with various biological targets. The biphenyl structure enhances its lipophilicity, facilitating membrane permeability and potential interactions with hydrophobic pockets in proteins. The hydroxyl group can participate in hydrogen bonding, influencing enzyme activity and receptor interactions.

Antioxidant Activity

Research indicates that (1R)-1-(4-phenylphenyl)ethan-1-ol exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Neuroprotective Effects

In vitro studies suggest that this compound may have neuroprotective effects. It has been observed to mitigate neuronal cell death induced by oxidative stress, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

Preliminary studies indicate antimicrobial activity against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes could be a mechanism behind its efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Neuroprotective | Reduced neuronal cell death in oxidative stress models | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study: Neuroprotection in Cell Cultures

A study conducted on neuronal cell cultures exposed to oxidative stress demonstrated that treatment with (1R)-1-(4-phenylphenyl)ethan-1-ol resulted in a marked decrease in cell death compared to untreated controls. The compound was administered at concentrations ranging from 10 µM to 100 µM, with a significant protective effect observed at 50 µM.

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (1R)-1-(4-phenylphenyl)ethan-1-ol | Chiral Alcohol | Antioxidant, Neuroprotective |

| (1S)-1-(4-phenylphenyl)ethan-1-ol | Chiral Alcohol | Different activity profile |

| Biphenylamine | Non-chiral Amine | Limited biological activity |

The comparison highlights the unique biological profile of (1R)-1-(4-phenylphenyl)ethan-1-ol relative to its enantiomer and simpler biphenyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.